

Foreword: Understanding the 'Why' Behind the Molecule

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Compound of Interest

Compound Name: *2-Fluoro-5-iodoaniline*

Cat. No.: *B1345027*

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In modern medicinal chemistry and materials science, the precise arrangement of atoms and the resulting electronic landscape of a molecule are paramount. **2-Fluoro-5-iodoaniline** (CAS: 886362-82-9) is not merely another synthetic intermediate; it is a carefully designed building block. The strategic placement of a highly electronegative fluorine atom and a large, polarizable iodine atom on the aniline scaffold creates a unique electronic profile. This guide moves beyond a simple recitation of data. It aims to provide a deep, mechanistic understanding of why **2-Fluoro-5-iodoaniline** behaves the way it does, explaining the causality behind its electronic properties and how these properties can be harnessed for advanced chemical synthesis. We will explore how to characterize this molecule, interpret the data through the lens of computational chemistry, and ultimately, leverage its unique reactivity.

Molecular Architecture and Physicochemical Profile

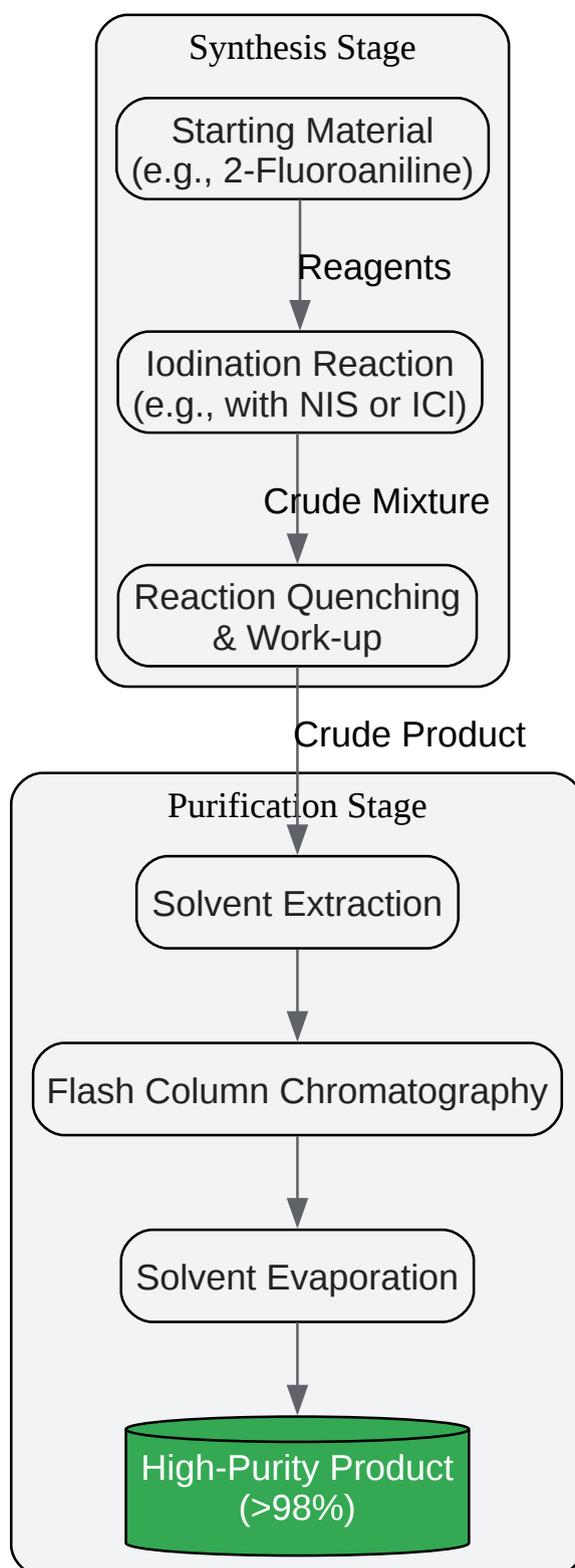
2-Fluoro-5-iodoaniline is an aromatic amine where the benzene ring is substituted with three key functional groups: an amino group (-NH₂), a fluorine atom (-F) at the ortho position, and an iodine atom (-I) at the meta position relative to the fluorine. This specific arrangement is critical to its electronic character.

The amino group acts as a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the fluorine atom is a strong electron-withdrawing group via the inductive effect due to its high electronegativity. The iodine atom exhibits a dual nature: it is inductively withdrawing but can also be a weak resonance donor. This interplay of competing electronic effects governs the molecule's reactivity and properties.

Property	Value	Source
CAS Number	886362-82-9	[1]
Molecular Formula	C ₆ H ₅ FIN	[1]
Molecular Weight	237.01 g/mol	[1]
Physical Form	Solid or Semi-solid	[2]
Purity (Typical)	≥95% - 98%	[1]
Storage	Keep in a dark place, sealed in dry, room temperature	

Synthesis and Purification: A Conceptual Workflow

While multiple specific synthetic routes may exist, a common approach for generating substituted anilines involves the modification of a pre-existing aniline or nitrobenzene precursor. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification necessary to obtain high-purity **2-Fluoro-5-iodoaniline** suitable for research applications. The purification step is critical, as residual catalysts or reagents can interfere with subsequent electronic characterization and synthetic reactions.



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Caption: Generalized workflow for the synthesis and purification of **2-Fluoro-5-iodoaniline**.

Probing the Electronic Structure: Spectroscopic Characterization

Spectroscopy provides direct experimental evidence of a molecule's electronic environment. The combination of NMR, IR, and UV-Vis spectroscopy creates a comprehensive electronic "fingerprint" for **2-Fluoro-5-iodoaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure and electronic environment of the nuclei within the molecule.

- ^1H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron-donating and withdrawing effects of the substituents. We expect three distinct signals in the aromatic region, with coupling patterns revealing their relative positions.
- ^{13}C NMR: The carbon signals will show significant shifts due to the attached halogens. The carbon directly bonded to fluorine (C-F) will exhibit a large coupling constant (^1JCF), a hallmark of organofluorine compounds.
- ^{19}F NMR: This provides a direct and sensitive probe of the fluorine's local electronic environment.

Technique	Expected Chemical Shifts (ppm) / Features	Rationale
^1H NMR	~6.5 - 7.5 ppm	Aromatic protons influenced by the $-\text{NH}_2$, $-\text{F}$, and $-\text{I}$ groups.
^{13}C NMR	~160 ppm (d, $^1\text{JCF} \approx 240$ Hz)	C-F carbon, deshielded and split by fluorine.
~80-90 ppm	C-I carbon, shielded by the "heavy atom effect" of iodine.	
^{19}F NMR	~ -110 to -130 ppm	Typical range for a fluorine atom on an aniline ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups, which are directly related to bond strengths and, by extension, the electronic structure.

- N-H Stretch: Two characteristic sharp peaks around 3300-3500 cm^{-1} confirm the presence of the primary amine ($-\text{NH}_2$).
- C-F Stretch: A strong, sharp absorption band around 1200-1300 cm^{-1} is indicative of the C-F bond.
- C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm^{-1} range.

Protocol 1: Comprehensive Spectroscopic Analysis

- Sample Preparation:
 - NMR: Dissolve ~10-20 mg of high-purity **2-Fluoro-5-iodoaniline** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - IR: Prepare a thin film of the sample on a KBr disk or use an ATR (Attenuated Total Reflectance) accessory.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher spectrometer.
 - Acquire an IR spectrum over the range of 4000-400 cm^{-1} .
- Analysis:
 - Integrate proton signals and determine coupling constants (J-values) to assign aromatic proton positions.
 - Identify the characteristic C-F coupling in the ^{13}C NMR spectrum.

- Correlate IR absorption bands with their respective functional groups to confirm the molecule's structural integrity.

Theoretical Deep Dive: Computational Analysis

While spectroscopy provides experimental data, computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize and quantify the underlying electronic properties. A study on the related m-fluoroaniline (MFA) and m-iodoaniline (MIA) provides an excellent theoretical framework for understanding our target molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

- HOMO: Represents the ability to donate electrons. Its energy level correlates with the ionization potential. For anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom's lone pair, making it susceptible to electrophilic attack.[\[4\]](#)
- LUMO: Represents the ability to accept electrons and relates to the electron affinity. The LUMO describes the molecule's susceptibility to nucleophilic attack.[\[4\]](#)
- HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive and "softer".[\[4\]](#)

Based on analogous systems, the introduction of both fluorine and iodine is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted aniline, influencing the molecule's reactivity profile.

Quantum Descriptor	Definition	Implication for 2-Fluoro-5-iodoaniline
Ionization Potential (I)	Energy required to remove an electron ($I \approx -E_{\text{HOMO}}$)	Governs electron-donating ability in reactions.
Electron Affinity (A)	Energy released when an electron is added ($A \approx -E_{\text{LUMO}}$)	Governs electron-accepting ability.
Chemical Hardness (η)	Resistance to change in electron distribution ($\eta = (I - A)/2$)	A harder molecule has a larger HOMO-LUMO gap and is less reactive.[4]
Electrophilicity (ω)	A measure of the ability to accept electrons	Indicates susceptibility to attack by nucleophiles.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and sites of reactivity.

[6][7]

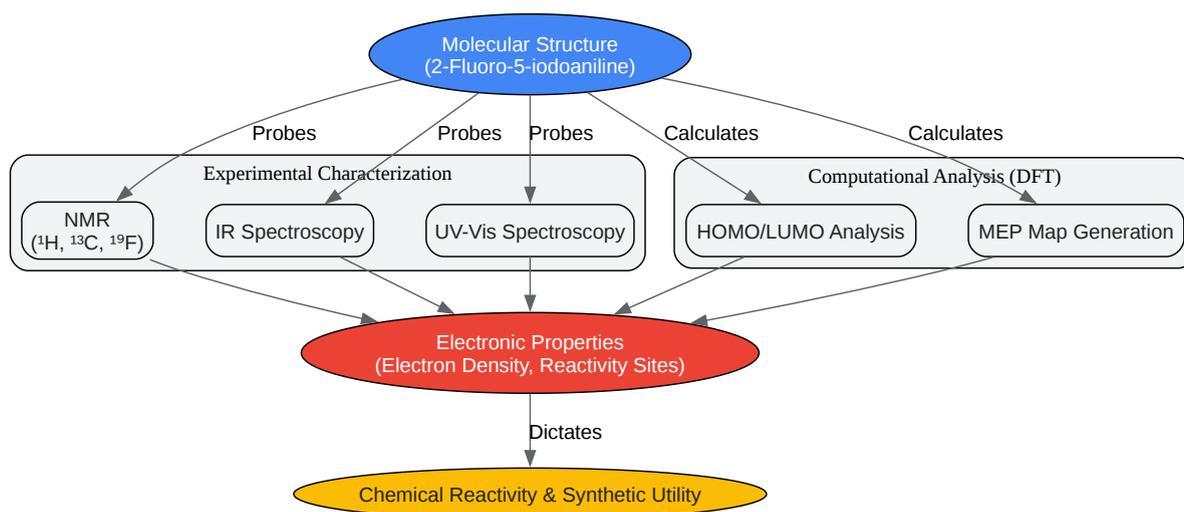
- Red/Yellow Regions: Indicate negative potential (electron-rich), which are favorable sites for electrophilic attack. In **2-Fluoro-5-iodoaniline**, these are expected around the nitrogen lone pair and the fluorine atom.[4]
- Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often found near the hydrogen atoms of the amine group.[4][6]

The MEP map provides a clear, visual rationale for how the molecule will interact with other reagents, guiding its use in drug design and synthesis.

Protocol 2: DFT-Based Electronic Property Calculation

- Structure Optimization:
 - Build the 3D structure of **2-Fluoro-5-iodoaniline** using molecular modeling software.

- Perform a geometry optimization using a suitable DFT functional and basis set (e.g., CAM-B3LYP/LanL2DZ, as used for similar systems).[3][4]
- Property Calculation:
 - From the optimized geometry, perform a single-point energy calculation to determine the HOMO and LUMO energy levels.
 - Generate the Molecular Electrostatic Potential (MEP) map, plotting the potential on the electron density surface.
- Data Analysis:
 - Calculate the HOMO-LUMO gap and other quantum chemical descriptors (hardness, electrophilicity).
 - Analyze the MEP map to identify the most electron-rich and electron-poor regions, correlating them with potential reactive sites.



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Caption: Relationship between structure, characterization, electronic properties, and reactivity.

Reactivity and Application in Drug Development

The electronic properties detailed above directly translate into the synthetic utility of **2-Fluoro-5-iodoaniline**, making it a valuable building block in drug discovery.[1]

- **Role of Fluorine:** The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve the lipophilicity of a drug candidate, which can aid in its ability to cross cell membranes.[8] Its strong electron-withdrawing nature also modulates the pKa of the nearby amino group.
- **Role of Iodine:** The C-I bond is the key reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Iodine's large size and polarizability make it an excellent

leaving group, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This enables chemists to build molecular complexity and create libraries of compounds for biological screening.[9]

- Role of the Amino Group: The $-NH_2$ group can be used as a handle for further functionalization, such as acylation, alkylation, or conversion to a diazonium salt, opening up a vast array of subsequent chemical transformations.

The molecule's design is therefore intentional: the fluorine atom provides desirable pharmaceutical properties, while the iodine and amino groups serve as orthogonal synthetic handles for building complex, biologically active molecules.[9][10]

Conclusion

2-Fluoro-5-iodoaniline is a prime example of rational molecular design. Its electronic properties, arising from the interplay between electron-donating and electron-withdrawing substituents, are precisely tuned for its role as a versatile synthetic intermediate. Through a combined approach of experimental spectroscopy and theoretical DFT calculations, we can develop a robust understanding of its electronic landscape. This knowledge is not merely academic; it provides a predictive framework for its reactivity, enabling researchers, scientists, and drug development professionals to strategically employ this molecule in the creation of novel therapeutics and advanced materials.

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